3beta-Tetrahydrocortisol 21-Acetate

Description

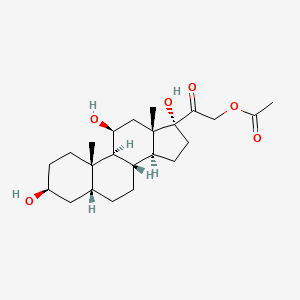

Structure

3D Structure

Properties

IUPAC Name |

[2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15+,16+,17+,18+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUZFZGYANUVTJ-JYVMGGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858450 | |

| Record name | [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4047-40-9 | |

| Record name | [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3β-Tetrahydrocortisol 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3β-Tetrahydrocortisol 21-Acetate, a significant metabolite of cortisol. The synthesis is a two-step process commencing with the stereoselective reduction of cortisol to 3β-Tetrahydrocortisol, followed by the regioselective acetylation of the 21-hydroxyl group. This document outlines both the biological and chemical methodologies for these transformations, presenting available quantitative data and detailed experimental protocols where possible.

I. Synthesis Pathway Overview

The synthesis of 3β-Tetrahydrocortisol 21-Acetate from cortisol can be conceptually divided into two primary stages:

-

Reduction of Cortisol: The A-ring of the cortisol molecule is reduced to yield 3β,5β-tetrahydrocortisol. This involves the reduction of the C4-C5 double bond and the stereospecific reduction of the C3-ketone.

-

Acetylation of 3β-Tetrahydrocortisol: The primary hydroxyl group at the C21 position is selectively acetylated to produce the final product, 3β-Tetrahydrocortisol 21-Acetate.

Caption: Overall synthesis pathway of 3β-Tetrahydrocortisol 21-Acetate from cortisol.

II. Step 1: Synthesis of 3β-Tetrahydrocortisol from Cortisol

The conversion of cortisol to 3β-Tetrahydrocortisol can be achieved through both biological and chemical routes.

A. Biological Synthesis

In biological systems, the transformation of cortisol to 3β-tetrahydrocortisol is catalyzed by a series of enzymes, primarily in the liver.[1]

-

5β-Reductase (AKR1D1): This enzyme catalyzes the reduction of the Δ4-double bond in the A-ring of cortisol, leading to the formation of 5β-dihydrocortisol. This step is crucial for determining the cis-fusion of the A and B rings, characteristic of the 5β-series of steroids.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): Following the saturation of the A-ring, a 3β-hydroxysteroid dehydrogenase reduces the C3-ketone to a hydroxyl group with the β-orientation.

Caption: Enzymatic conversion of cortisol to 3β-Tetrahydrocortisol.

Experimental Protocol (Conceptual): An enzymatic synthesis could be performed using isolated and purified 5β-reductase and 3β-hydroxysteroid dehydrogenase. The reaction would typically involve incubating cortisol with the enzymes in a suitable buffer system containing necessary cofactors, such as NADPH for the reductase and NADH or NADPH for the dehydrogenase. The product would then be extracted and purified.

B. Chemical Synthesis

While direct chemical synthesis of the 3β-isomer is less commonly described, methods for the synthesis of related tetrahydrocortisols have been reported, which can be adapted. For instance, the synthesis of deuterium-labeled tetrahydrocortisols has been achieved through the reductive deuteration of prednisolone, a compound structurally similar to cortisol.[2][3]

Experimental Protocol (Adapted from Prednisolone Reduction):

-

Catalytic Hydrogenation: Cortisol is dissolved in an appropriate solvent, such as acetic acid.

-

A noble metal catalyst, for example, rhodium on alumina (5%), is added to the solution.[2][3]

-

The mixture is subjected to a hydrogen atmosphere (or deuterium for labeling) at a controlled pressure and temperature. The catalyst facilitates the reduction of the C4-C5 double bond. Stereoselectivity towards the 5β-isomer is influenced by the catalyst and reaction conditions.

-

Following the reduction of the double bond, a stereoselective reducing agent can be employed to reduce the C3-ketone to the 3β-hydroxyl group. The choice of reducing agent is critical for achieving the desired stereochemistry.

-

Purification: The resulting 3β-Tetrahydrocortisol is purified from the reaction mixture using chromatographic techniques, such as column chromatography on silica gel.

III. Step 2: Synthesis of 3β-Tetrahydrocortisol 21-Acetate

The final step in the synthesis is the selective acetylation of the 21-hydroxyl group of 3β-Tetrahydrocortisol. This reaction must be performed under conditions that favor the acylation of the primary C21-hydroxyl over the secondary and tertiary hydroxyl groups at C3, C11, and C17.

A. Chemical Synthesis

The acetylation of the 21-hydroxyl group of corticosteroids is a well-established procedure.

Experimental Protocol (General):

-

Reaction Setup: 3β-Tetrahydrocortisol is dissolved in a suitable aprotic solvent, such as a mixture of tetrahydrofuran and acetone.

-

Reagents: Acetic anhydride is used as the acetylating agent. A base, such as potassium acetate or sodium acetate, is added to catalyze the reaction and neutralize the acetic acid byproduct.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, for instance, 40-50°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, often by the addition of methanol. The product is then precipitated by pouring the reaction mixture into cold water. The crude 3β-Tetrahydrocortisol 21-Acetate is collected by filtration, washed with water until neutral, and dried. Further purification can be achieved by recrystallization or column chromatography.

IV. Quantitative Data

| Reaction Step | Starting Material | Product | Reagents/Catalyst | Reported Yield |

| 21-Acetylation | Prednisolone | Prednisolone 21-Acetate | Acetic Anhydride, DMAP, DMF | 99.8% |

| 21-Acetylation | Hydrocortisone | Hydrocortisone Acetate | Acetic Anhydride, Potassium Acetate, THF/Acetone | ~100-110% (crude) |

| 21-Acetylation | Betamethasone | Betamethasone Acetate | Acetic Anhydride, Sodium Acetate, THF/Acetone | ~100-108% (crude) |

Note: The reported yields for acetylation are often for the crude product and may exceed 100% due to the presence of residual solvent or byproducts before final purification.

V. Conclusion

The synthesis of 3β-Tetrahydrocortisol 21-Acetate is a feasible two-step process that can be approached through both biological and chemical methodologies. While the biological pathway provides insight into the metabolic fate of cortisol, chemical synthesis offers a more direct and scalable route for obtaining this compound for research and development purposes. The key challenges in the chemical synthesis lie in the stereocontrolled reduction of the A-ring of cortisol and the selective acetylation of the 21-hydroxyl group. The provided protocols, adapted from related steroid transformations, offer a solid foundation for the successful synthesis of 3β-Tetrahydrocortisol 21-Acetate. Further optimization of reaction conditions and purification techniques will be essential for achieving high purity and yield of the final product.

References

The Biosynthesis of 3β-Tetrahydrocortisol 21-Acetate in the Adrenal Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3β-Tetrahydrocortisol 21-Acetate within the adrenal glands. While the complete pathway, particularly the final acetylation step, is an area of ongoing research, this document synthesizes current knowledge on cortisol biosynthesis, its metabolism to 3β-Tetrahydrocortisol, and the probable enzymatic acetylation to its 21-acetate ester. This guide is intended to serve as a foundational resource, offering detailed signaling pathways, experimental methodologies, and available quantitative data to facilitate further investigation and drug development in related fields.

Introduction

The adrenal glands are critical endocrine organs responsible for the synthesis of a variety of steroid hormones essential for life. Among these are glucocorticoids, mineralocorticoids, and adrenal androgens. Cortisol is the primary glucocorticoid in humans, playing a vital role in metabolism, immune response, and stress regulation. Its metabolites are numerous and have varying degrees of biological activity. One such metabolite is 3β-Tetrahydrocortisol 21-Acetate, a steroid derivative whose physiological significance is still under exploration. Understanding its biosynthesis is crucial for elucidating its potential roles in both normal physiology and pathological conditions.

The Biosynthetic Pathway: From Cholesterol to 3β-Tetrahydrocortisol 21-Acetate

The synthesis of 3β-Tetrahydrocortisol 21-Acetate is a multi-step process that begins with the common precursor for all steroid hormones, cholesterol. The pathway can be broadly divided into three major stages:

-

Cortisol Biosynthesis: The conversion of cholesterol to cortisol in the adrenal cortex.

-

Reduction of Cortisol: The metabolic conversion of cortisol to 3β-Tetrahydrocortisol.

-

Acetylation of 3β-Tetrahydrocortisol: The final esterification to form 3β-Tetrahydrocortisol 21-Acetate.

Stage 1: Biosynthesis of Cortisol

The synthesis of cortisol from cholesterol is a well-characterized pathway occurring primarily in the zona fasciculata of the adrenal cortex. This process is tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with Adrenocorticotropic Hormone (ACTH) being the primary secretagogue.

The key enzymatic steps are summarized below:

| Step | Precursor | Enzyme | Product | Cellular Location |

| 1 | Cholesterol | CYP11A1 (P450scc) | Pregnenolone | Mitochondria |

| 2 | Pregnenolone | 3β-HSD | Progesterone | Endoplasmic Reticulum |

| 3 | Progesterone | CYP17A1 (17α-hydroxylase) | 17α-Hydroxyprogesterone | Endoplasmic Reticulum |

| 4 | 17α-Hydroxyprogesterone | CYP21A2 (21-hydroxylase) | 11-Deoxycortisol | Endoplasmic Reticulum |

| 5 | 11-Deoxycortisol | CYP11B1 (11β-hydroxylase) | Cortisol | Mitochondria |

Diagram: Cortisol Biosynthesis Pathway

Caption: Enzymatic conversion of cholesterol to cortisol in the adrenal cortex.

Stage 2: Formation of 3β-Tetrahydrocortisol

Cortisol is metabolized in various tissues, including the liver, to several inactive forms that are more water-soluble and can be excreted in the urine. One of the major metabolic pathways is the reduction of the A-ring and the 20-keto group. The formation of 3β-Tetrahydrocortisol from cortisol involves the following key enzymes:

-

5β-Reductase (AKR1D1): This enzyme reduces the double bond between carbons 4 and 5 in the A-ring of cortisol, leading to the formation of 5β-dihydrocortisol.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme then reduces the 3-keto group of 5β-dihydrocortisol to a 3β-hydroxyl group, yielding 3β,5β-Tetrahydrocortisol (also known as urocortisol).

| Step | Precursor | Enzyme | Product |

| 1 | Cortisol | 5β-Reductase (AKR1D1) | 5β-Dihydrocortisol |

| 2 | 5β-Dihydrocortisol | 3β-Hydroxysteroid Dehydrogenase | 3β-Tetrahydrocortisol |

Diagram: Reduction of Cortisol to 3β-Tetrahydrocortisol

Caption: The two-step enzymatic reduction of cortisol to 3β-Tetrahydrocortisol.

Stage 3: Acetylation to 3β-Tetrahydrocortisol 21-Acetate

The final step in the proposed biosynthetic pathway is the acetylation of the 21-hydroxyl group of 3β-Tetrahydrocortisol. While direct experimental evidence for this specific reaction in the adrenal glands is limited, the existence of a Cortisol O-acetyltransferase (EC 2.3.1.27) provides a strong basis for this enzymatic step. This enzyme, also known as corticosteroid acetyltransferase or corticosteroid-21-O-acetyltransferase, catalyzes the transfer of an acetyl group from acetyl-CoA to the 21-hydroxyl group of corticosteroids.

It is hypothesized that this enzyme, or a similar steroid acetyltransferase present in the adrenal glands, is responsible for the conversion of 3β-Tetrahydrocortisol to its 21-acetate ester.

| Step | Precursor | Enzyme (Proposed) | Product |

| 1 | 3β-Tetrahydrocortisol | Cortisol O-acetyltransferase | 3β-Tetrahydrocortisol 21-Acetate |

Diagram: Proposed Acetylation of 3β-Tetrahydrocortisol

Caption: The proposed final enzymatic step in the biosynthesis of 3β-Tetrahydrocortisol 21-Acetate.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of steroid biosynthesis. Below are generalized methodologies for key experiments.

Adrenal Gland Homogenate Preparation and Incubation

-

Tissue Procurement: Obtain fresh adrenal gland tissue from a suitable animal model (e.g., bovine, rodent) or human donor (with appropriate ethical approval).

-

Homogenization: Mince the adrenal cortex and homogenize in a cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4) using a Potter-Elvehjem homogenizer.

-

Subcellular Fractionation (Optional): Centrifuge the homogenate at increasing speeds to isolate mitochondria and microsomes, which contain the key steroidogenic enzymes.

-

Incubation: Incubate the whole homogenate or subcellular fractions with radiolabeled precursors (e.g., [¹⁴C]-Cortisol, [³H]-3β-Tetrahydrocortisol) and necessary co-factors (e.g., NADPH, Acetyl-CoA).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate, dichloromethane) and vortexing to extract the steroids.

Steroid Analysis and Quantification

-

Chromatography:

-

Thin-Layer Chromatography (TLC): A preliminary method for separating steroids based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Provides better resolution and quantification. A C18 reverse-phase column is commonly used with a mobile phase gradient of water and acetonitrile or methanol.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the steroids but offers high sensitivity and structural information.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for its high specificity and sensitivity in complex biological matrices without the need for extensive derivatization.

-

-

Quantification: Use of stable isotope-labeled internal standards is crucial for accurate quantification by mass spectrometry.

Diagram: Experimental Workflow for Studying Biosynthesis

Caption: A general workflow for the in vitro study of steroid biosynthesis.

Quantitative Data

Quantitative data on the biosynthesis of 3β-Tetrahydrocortisol 21-Acetate is scarce in the literature. The following table summarizes known parameters for related enzymes, which can serve as a reference for future studies.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| 5β-Reductase (AKR1D1) | Cortisol | ~ 5 - 15 | Varies by tissue | General Literature |

| 3β-HSD | Pregnenolone | ~ 0.5 - 5 | Varies by isoform and tissue | General Literature |

| Cortisol O-acetyltransferase | Cortisol | Data not readily available | Data not readily available | IUBMB Enzyme Nomenclature |

Note: The kinetic parameters for steroidogenic enzymes can vary significantly depending on the species, tissue, and experimental conditions.

Conclusion and Future Directions

The biosynthesis of 3β-Tetrahydrocortisol 21-Acetate in the adrenal glands is a plausible metabolic pathway originating from the primary glucocorticoid, cortisol. While the initial steps of cortisol synthesis and its reduction to 3β-Tetrahydrocortisol are well-established, the final acetylation step remains to be definitively characterized in adrenal tissue. The identification of "Cortisol O-acetyltransferase" provides a strong candidate enzyme for this reaction.

Future research should focus on:

-

Enzyme Identification and Characterization: Isolating and characterizing the specific acetyltransferase from adrenal tissue responsible for the 21-acetylation of 3β-Tetrahydrocortisol.

-

Quantitative Analysis: Determining the kinetic parameters of this enzyme and the physiological concentrations of 3β-Tetrahydrocortisol and its 21-acetate ester in adrenal glands and circulation.

-

Physiological Role: Investigating the biological activity and potential physiological or pathophysiological roles of 3β-Tetrahydrocortisol 21-Acetate.

This technical guide provides a solid framework for researchers to build upon in their efforts to fully elucidate this intriguing biosynthetic pathway.

Unraveling the Enigma of 3β-Tetrahydrocortisol 21-Acetate: A Synthetic Steroid with Undefined Biological Significance

Despite its availability as a research biochemical, a thorough review of scientific literature reveals a significant lack of data on the specific biological role of 3β-Tetrahydrocortisol 21-Acetate. This steroid is presumed to be a synthetic derivative of cortisol metabolites, primarily utilized for research and analytical purposes rather than possessing a well-characterized endogenous function. Consequently, this guide will address the known information about this compound and provide context through the established biological roles of its parent molecules, cortisol and its tetrahydro-metabolites.

Currently, 3β-Tetrahydrocortisol 21-Acetate is commercially available from various chemical suppliers, labeled for "proteomics research" and "research laboratories and industrial or commercial usage only." This classification strongly suggests its application as a laboratory chemical, potentially as an analytical standard for techniques like mass spectrometry or as a tool to investigate the activity of specific enzymes involved in steroid metabolism. The deuterated form, Tetrahydrocortisol-d4 21-Acetate, further supports its likely use as an internal standard in quantitative analytical methods.

Contextual Biological Framework: Cortisol and its Metabolites

To understand the potential, yet unconfirmed, context of 3β-Tetrahydrocortisol 21-Acetate, it is essential to examine the biological significance of cortisol and its primary metabolic products.

Cortisol is a crucial glucocorticoid hormone synthesized in the adrenal cortex. Its release is stimulated by adrenocorticotropic hormone (ACTH) and it plays a vital role in a wide array of physiological processes, including:

-

Metabolism: Regulating the metabolism of carbohydrates, fats, and proteins.

-

Immune Response: Suppressing the immune system and reducing inflammation.

-

Stress Response: Mediating the body's response to stress.

The metabolic inactivation of cortisol primarily occurs in the liver and involves a series of enzymatic reactions. A key pathway is the reduction of the A-ring of the steroid nucleus, leading to the formation of tetrahydro-derivatives. The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is critical in steroid biosynthesis, catalyzing the conversion of Δ5-3β-hydroxysteroids to Δ4-3-keto steroids. While the specific involvement of 3β-HSD in the direct metabolism of tetrahydrocortisol to a 3-beta isomer is not extensively documented, the presence of the "3beta" in the compound's name points to a stereochemical configuration that is of interest in steroid research.

The addition of an acetate group at the 21-position is a common modification in synthetic corticosteroids. For instance, Hydrocortisone 21-acetate is a well-known synthetic ester of cortisol used for its anti-inflammatory properties. This acetylation can alter the pharmacokinetic properties of the steroid, such as its absorption and duration of action.

Postulated Research Applications

Given the available information, the research applications of 3β-Tetrahydrocortisol 21-Acetate can be postulated in the following areas:

-

Analytical Chemistry: As a reference standard for the identification and quantification of cortisol metabolites in biological samples.

-

Enzymology: As a substrate or inhibitor to study the activity and specificity of enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases or esterases.

-

Pharmacology: In preclinical studies to investigate the structure-activity relationships of modified corticosteroids, although no such studies have been identified in the public domain.

Data Presentation

Due to the absence of published biological studies on 3β-Tetrahydrocortisol 21-Acetate, no quantitative data on its biological activity, such as binding affinities, enzymatic kinetics, or physiological concentrations, can be provided.

Experimental Protocols

Similarly, the lack of specific experimental applications in the scientific literature means that no detailed methodologies for key experiments involving this compound can be cited.

Visualizing the Context: Cortisol Metabolism

While a signaling pathway for the specific title compound cannot be generated, the following diagram illustrates the general metabolic pathway of its parent compound, cortisol.

Caption: Simplified metabolic pathway of cortisol leading to tetrahydro-metabolites, and the postulated synthetic origin of 3β-Tetrahydrocortisol 21-Acetate.

An In-depth Technical Guide to the Putative Mechanism of Action of 3β-Tetrahydrocortisol 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 3β-Tetrahydrocortisol 21-Acetate, a synthetic derivative of a cortisol metabolite. Due to a scarcity of direct research on this specific compound, its pharmacological profile is largely inferred from the established metabolic pathways of cortisol and the known structure-activity relationships of corticosteroids. Evidence suggests that 3β-Tetrahydrocortisol 21-Acetate is unlikely to be a potent glucocorticoid agonist. Its biological activity, if any, would likely depend on its metabolic conversion. This document outlines the metabolic context, potential molecular interactions, and the experimental protocols required to elucidate its precise mechanism of action.

Introduction

3β-Tetrahydrocortisol 21-Acetate is a steroid derived from cortisol, the primary glucocorticoid in humans. Cortisol undergoes extensive metabolism in the liver and other tissues, leading to a variety of reduced and conjugated derivatives that are then excreted. The "tetrahydro" metabolites, such as tetrahydrocortisol (THF), are major products of this inactivation pathway. The addition of a 21-acetate group is a common synthetic modification to steroid hormones, often used to alter their pharmacokinetic properties. This guide will explore the likely metabolic fate and pharmacodynamic profile of the 3β-isomer of tetrahydrocortisol with a 21-acetate ester modification.

Metabolic Pathway and Bioactivation

The biological activity of 3β-Tetrahydrocortisol 21-Acetate is intrinsically linked to its metabolic processing. It is not considered a primary product of endogenous cortisol metabolism but rather a synthetic derivative. Its mechanism of action is best understood by first examining the metabolic pathway of its parent compounds.

Formation of 3β-Tetrahydrocortisol

Cortisol is primarily metabolized through A-ring reduction. The initial and rate-limiting step in the formation of 5β-tetrahydro metabolites is the conversion of cortisol to dihydrocortisol by the enzyme 5β-reductase (AKR1D1).[1] Subsequently, a hydroxysteroid dehydrogenase would act on the 3-keto group. While the formation of 3α-tetrahydrocortisol by 3α-hydroxysteroid dehydrogenase is well-documented, the formation of the 3β-isomer is less common but can be catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) .[2]

The following diagram illustrates this putative metabolic pathway:

Role of the 21-Acetate Group

The 21-acetate ester is a key structural feature. Research on other corticosteroids has consistently shown that esterification at the 21-hydroxyl position dramatically reduces the binding affinity for the glucocorticoid receptor (GR).[3] This suggests that 3β-Tetrahydrocortisol 21-Acetate is likely inactive as a direct GR agonist.

Its potential for biological activity would therefore rely on in-vivo hydrolysis of the acetate group by esterase enzymes, which are ubiquitous in the body, to release the parent compound, 3β-Tetrahydrocortisol. This would classify 3β-Tetrahydrocortisol 21-Acetate as a potential prodrug.

Putative Molecular Mechanism of Action

Assuming hydrolysis to 3β-Tetrahydrocortisol, the primary mechanism of action would be its interaction with steroid receptors.

Interaction with the Glucocorticoid Receptor (GR)

The canonical signaling pathway for glucocorticoids involves binding to the cytosolic GR. Upon ligand binding, the receptor translocates to the nucleus, where it acts as a ligand-dependent transcription factor, binding to Glucocorticoid Response Elements (GREs) on DNA to either activate or repress gene transcription.[2][4]

However, based on data for related compounds, it is hypothesized that even the deacetylated 3β-Tetrahydrocortisol would have a very low affinity for the GR compared to cortisol. The tetrahydro metabolites of cortisol are generally considered inactive breakdown products.

Quantitative Data

Direct quantitative data for 3β-Tetrahydrocortisol 21-Acetate is not available in the public literature. The following table summarizes the relative binding affinity (RBA) for the glucocorticoid receptor of cortisol and its acetylated form to provide context.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| Dexamethasone | 100 | [3] |

| Cortisol | 10 | [3] |

| Cortisol 21-Acetate | 0.46 | [3] |

| 3β-Tetrahydrocortisol 21-Acetate | Not Determined (Predicted to be very low) | - |

| 3β-Tetrahydrocortisol | Not Determined (Predicted to be very low) | - |

| Table 1: Relative Binding Affinity of Corticosteroids for the Glucocorticoid Receptor. |

Experimental Protocols

To definitively determine the mechanism of action of 3β-Tetrahydrocortisol 21-Acetate, a series of in-vitro experiments would be required.

Protocol 1: Glucocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of the test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

[³H]-dexamethasone (radiolabeled ligand)

-

Unlabeled dexamethasone (for non-specific binding control)

-

3β-Tetrahydrocortisol 21-Acetate and 3β-Tetrahydrocortisol

-

Cytosolic extract containing glucocorticoid receptors (e.g., from rat thymus or cultured cells)

-

Scintillation fluid and counter

Methodology:

-

Prepare cytosolic extracts from appropriate tissues or cells.

-

Incubate a fixed concentration of [³H]-dexamethasone with the cytosolic extract in the presence of varying concentrations of the test compound (3β-Tetrahydrocortisol 21-Acetate or its deacetylated form).

-

Parallel incubations are performed with an excess of unlabeled dexamethasone to determine non-specific binding.

-

After incubation, separate bound from unbound radioligand using a method such as dextran-coated charcoal adsorption.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀). This value can be used to determine the binding affinity (Ki).

Protocol 2: In-Vitro Metabolism Assay

This assay assesses the stability of the 21-acetate ester and identifies metabolites.

Materials:

-

3β-Tetrahydrocortisol 21-Acetate

-

Human liver microsomes or S9 fraction

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Methodology:

-

Incubate 3β-Tetrahydrocortisol 21-Acetate with human liver microsomes or S9 fraction in the presence of an NADPH regenerating system at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify any metabolites formed, such as 3β-Tetrahydrocortisol.

-

The rate of disappearance of the parent compound can be used to calculate its metabolic stability and half-life.

Conclusion

The mechanism of action of 3β-Tetrahydrocortisol 21-Acetate is most likely that of an inactive, synthetic steroid derivative. Due to the 21-acetate group, it is predicted to have negligible affinity for the glucocorticoid receptor. Any biological activity would be contingent on its de-acetylation in vivo to 3β-Tetrahydrocortisol. Even in its deacetylated form, it is expected to be a very weak glucocorticoid, as it is a product of the cortisol inactivation pathway. Definitive characterization of its pharmacological profile requires the experimental validation outlined in this guide. Researchers investigating this compound should focus on its potential as a prodrug and its metabolic fate.

References

- 1. b-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 2. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 3β-Tetrahydrocortisol 21-Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3β-Tetrahydrocortisol 21-Acetate, a metabolite of cortisol. While direct literature on the specific discovery and isolation of this compound is scarce, this document extrapolates from the well-established metabolic pathways of cortisol and general methodologies for steroid chemistry to present a plausible account. This guide includes detailed, inferred experimental protocols for its synthesis and isolation, quantitative data tables for analytical characterization, and visualizations of the metabolic pathway and experimental workflows.

Introduction

Cortisol, a primary glucocorticoid hormone, undergoes extensive metabolism in the liver, leading to a variety of reduced and conjugated derivatives that are excreted in the urine. The A-ring reduction of cortisol is a major metabolic pathway, catalyzed by 5α- and 5β-reductases, followed by the reduction of the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases. This process results in the formation of various tetrahydrocortisol isomers.

3β-Tetrahydrocortisol is one such metabolite, formed through the action of 5β-reductase and a subsequent 3β-hydroxysteroid dehydrogenase. While the 3α-epimer is generally more abundant, the 3β-isomer is also a known, albeit less prevalent, metabolite. The 21-acetate derivative is likely a synthetic modification for analytical or experimental purposes, as steroid acetates are common derivatives prepared for chromatography and characterization.

This guide will first detail the metabolic pathway leading to the formation of 3β-Tetrahydrocortisol and then present a plausible synthetic and isolation protocol for 3β-Tetrahydrocortisol 21-Acetate, along with characterization data.

Metabolic Pathway of Cortisol to 3β-Tetrahydrocortisol

The biosynthesis of 3β-Tetrahydrocortisol from cortisol involves a two-step enzymatic reduction of the A-ring.

3beta-Tetrahydrocortisol 21-Acetate in steroid hormone metabolic pathways

A Technical Guide on the Metabolic Pathways of Cortisol Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the metabolic pathways of cortisol, a critical steroid hormone. While the specific compound 3beta-Tetrahydrocortisol 21-Acetate is not a recognized metabolite in established steroid hormone pathways, this document will explore the well-documented metabolic transformations of cortisol into its key derivatives, including the formation of various tetrahydrocortisol isomers. The guide will cover the enzymatic processes, provide quantitative data where available, detail relevant experimental protocols, and present visual diagrams of the metabolic pathways and experimental workflows to aid in research and drug development.

Introduction to Cortisol Metabolism

Cortisol, a glucocorticoid produced by the adrenal cortex, plays a vital role in a wide range of physiological processes, including metabolism, immune response, and stress regulation. The biological activity of cortisol is tightly controlled through its synthesis and subsequent metabolic inactivation. The liver is the primary site of cortisol metabolism, where it undergoes a series of enzymatic conversions to more water-soluble and easily excretable compounds.

A key step in this process is the reduction of the A-ring of the steroid nucleus, leading to the formation of tetrahydro-derivatives. The enzymes responsible for this transformation are crucial in regulating the clearance of cortisol and the production of various metabolites, some of which may have their own biological activities.

It is important to note that This compound is not a commonly documented metabolite in the scientific literature concerning steroid hormone metabolism. Therefore, this guide will focus on the established and well-characterized metabolic pathways of cortisol.

Enzymatic Conversion of Cortisol

The metabolism of cortisol to its tetrahydro-derivatives is primarily carried out by a series of reductase and dehydrogenase enzymes.

Key Enzymes in Cortisol Metabolism

| Enzyme Family | Specific Enzymes | Function |

| 5α-Reductase & 5β-Reductase | SRD5A1, SRD5A2 | Reduction of the double bond at the C4-C5 position of the A-ring, leading to the formation of 5α-dihydrocortisol and 5β-dihydrocortisol. |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | Reduction of the 3-keto group of dihydrocortisol to a 3α-hydroxyl group, forming 5α-tetrahydrocortisol and 5β-tetrahydrocortisol. |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | HSD3B1, HSD3B2 | While primarily involved in the synthesis of steroid hormones, 3β-HSD can also participate in interconversions of steroid metabolites. |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | HSD11B1, HSD11B2 | Interconversion of cortisol and cortisone. 11β-HSD2 inactivates cortisol to cortisone, while 11β-HSD1 reactivates cortisone to cortisol. |

The Cortisol Metabolic Pathway

The metabolic cascade of cortisol is a multi-step process. Initially, cortisol can be converted to cortisone by 11β-HSD2. Both cortisol and cortisone then serve as substrates for 5α- and 5β-reductases, followed by the action of 3α-HSD, leading to the formation of various tetrahydro-metabolites.

Caption: Metabolic pathway of cortisol to its tetrahydro-derivatives.

Experimental Protocols for Steroid Metabolite Analysis

The analysis of cortisol and its metabolites is crucial for understanding various physiological and pathological conditions. The following outlines a general protocol for the quantification of steroid hormones from biological samples.

Sample Preparation

-

Sample Collection: Collect biological samples such as urine, serum, or plasma.

-

Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate steroid metabolites.

-

For LLE, use a solvent like diethyl ether or methyl tert-butyl ether.

-

For SPE, use a C18 cartridge.

-

-

Derivatization (Optional): To improve chromatographic separation and detection sensitivity, derivatization can be performed. However, modern mass spectrometry techniques often do not require this step.

Analytical Quantification

-

Chromatography: Use liquid chromatography (LC) for the separation of steroid metabolites. A C18 column is commonly employed with a gradient elution of water and methanol or acetonitrile.

-

Mass Spectrometry: Couple the LC system to a tandem mass spectrometer (MS/MS) for sensitive and specific detection. Use electrospray ionization (ESI) in positive ion mode.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification. Monitor specific multiple reaction monitoring (MRM) transitions for each analyte.

Caption: General experimental workflow for steroid metabolite analysis.

Quantitative Data on Cortisol Metabolites

The urinary excretion of cortisol and its metabolites can provide valuable information about adrenal function. The following table summarizes typical reference ranges for the major cortisol metabolites in adults. These values can vary based on the analytical method, age, and sex.

| Metabolite | Typical Urinary Excretion (μ g/24h ) |

| Cortisol | 10 - 100 |

| Cortisone | 50 - 250 |

| 5α-Tetrahydrocortisol | 100 - 600 |

| 5β-Tetrahydrocortisol (Urocortisol) | 1500 - 4500 |

| Tetrahydrocortisone | 2000 - 6000 |

Conclusion and Future Directions

The metabolic pathways of cortisol are well-characterized, leading to the formation of several key tetrahydro-derivatives. While the specific compound this compound is not a recognized major metabolite, the study of cortisol metabolism remains a critical area of research. Advanced analytical techniques, such as high-resolution mass spectrometry and metabolomics, may yet uncover novel, low-abundance metabolites. Further research into the enzymatic regulation of these pathways could provide new insights into endocrine disorders and lead to the development of novel therapeutic strategies.

The logical relationship between the key enzymatic steps in cortisol metabolism can be visualized as a decision tree, where the substrate is sequentially modified by different enzymes.

Caption: Logical flow of enzymatic reactions in cortisol metabolism.

An In-depth Technical Guide on the Enzymatic Conversion to 3β-Tetrahydrocortisol 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathway and methodologies for the conversion of cortisol to 3β-Tetrahydrocortisol 21-Acetate. This document details the necessary enzymes, experimental protocols, and quantitative data to facilitate research and development in steroid metabolism and drug discovery.

Introduction

The enzymatic conversion of cortisol, a primary glucocorticoid, into its various metabolites is a critical area of study in endocrinology and drug development. One such derivative, 3β-Tetrahydrocortisol 21-Acetate, is a downstream metabolite whose synthesis involves a multi-step enzymatic cascade. Understanding this pathway is crucial for elucidating the roles of steroid-metabolizing enzymes and for the potential synthesis of novel corticosteroid analogs. This guide outlines the key enzymatic reactions, provides detailed experimental procedures, and presents quantitative data to support in vitro studies of this conversion.

Enzymatic Conversion Pathway

The transformation of cortisol to 3β-Tetrahydrocortisol 21-Acetate proceeds through two primary enzymatic steps: the reduction of the A-ring of cortisol to form 3β-tetrahydrocortisol, followed by the acetylation of the 21-hydroxyl group.

Step 1: Reduction of Cortisol to Tetrahydrocortisol

The initial conversion of cortisol involves the reduction of the Δ4-3-keto group in the A-ring to produce tetrahydrocortisol (THF). This process is catalyzed by two key enzymes acting sequentially:

-

5α-Reductase or 5β-Reductase: These enzymes reduce the double bond between carbons 4 and 5, leading to the formation of 5α-dihydrocortisol or 5β-dihydrocortisol (the precursor to allo-tetrahydrocortisol and tetrahydrocortisol, respectively).[1]

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme catalyzes the reduction of the 3-keto group of dihydrocortisol to a 3β-hydroxyl group, yielding 3β-tetrahydrocortisol. While 3α-HSD is more commonly associated with cortisol metabolism, 3β-HSD activity is essential for the formation of the 3β-isomer.[2] The reaction is reversible and can be influenced by substrate and cofactor concentrations.

Step 2: Acetylation of 3β-Tetrahydrocortisol

The final step in the synthesis of 3β-Tetrahydrocortisol 21-Acetate is the acetylation of the hydroxyl group at the C21 position.

-

Cortisol O-acetyltransferase (EC 2.3.1.27): This enzyme, also known as corticosteroid 21-O-acetyltransferase, catalyzes the transfer of an acetyl group from acetyl-CoA to the 21-hydroxyl group of a corticosteroid, in this case, 3β-tetrahydrocortisol.[3]

The overall enzymatic pathway can be visualized as follows:

References

Methodological & Application

Application Note: Solid-Phase Extraction of 3β-Tetrahydrocortisol 21-Acetate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solid-phase extraction (SPE) of 3β-Tetrahydrocortisol 21-Acetate from biological matrices. The protocol is based on established methods for similar steroid molecules, such as cortisol and its metabolites.[1][2][3][4]

Introduction

3β-Tetrahydrocortisol 21-Acetate is a derivative of cortisol and a potential corticoid metabolite.[5] Accurate quantification of this and related compounds in biological samples is crucial for various research areas, including endocrinology and pharmacology. Solid-phase extraction is a widely used technique for the selective extraction and purification of analytes from complex samples like plasma, urine, and hair, offering high recovery and removal of interfering substances.[3][4] This application note details a recommended SPE workflow for the extraction of 3β-Tetrahydrocortisol 21-Acetate.

Experimental Protocol

This protocol is adapted from established SPE methods for cortisol and related steroids and should be optimized for the specific matrix and analytical requirements.

Materials:

-

SPE Cartridges: C18 or polymer-based (e.g., EVOLUTE® EXPRESS ABN) cartridges are recommended based on protocols for similar steroids.[2]

-

Sample: Biological matrix (e.g., plasma, urine) containing 3β-Tetrahydrocortisol 21-Acetate.

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (deionized or LC-MS grade)

-

Formic Acid (optional, for pH adjustment)

-

Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

-

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen samples to room temperature.

-

Centrifuge the sample to pellet any particulate matter.

-

To 1 mL of the sample, add the internal standard and vortex to mix.

-

Dilute the sample with a buffer or water to reduce viscosity and facilitate loading. The specific dilution factor should be optimized.

-

-

SPE Cartridge Conditioning:

-

Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the sorbent.

-

Do not allow the sorbent to dry.

-

-

SPE Cartridge Equilibration:

-

Pass 1-2 cartridge volumes of deionized water or an appropriate buffer (similar in composition to the pre-treated sample) through the cartridge.

-

Ensure the sorbent remains wetted.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove hydrophilic interferences.

-

A second wash with a slightly more nonpolar solvent may be performed to remove additional matrix components.

-

-

Elution:

-

Elute the analyte of interest with a small volume (e.g., 2 x 500 µL) of a strong organic solvent, such as methanol or acetonitrile. The addition of a small percentage of formic acid to the elution solvent may improve the recovery of certain steroids.[3]

-

Collect the eluate in a clean collection tube.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a small volume of the initial mobile phase for the analytical method (e.g., LC-MS).

-

Data Presentation

The following table summarizes recovery data for related steroid compounds from various biological matrices using SPE, which can serve as a benchmark for the expected performance of the protocol for 3β-Tetrahydrocortisol 21-Acetate.

| Compound | Matrix | SPE Sorbent | Recovery (%) | Reference |

| Cortisol | Plasma | ITSP SPE device | ~80% | [3] |

| Cortisone | Plasma | ITSP SPE device | >80% | [3] |

| Cortisol | Hair | C8 RAM | 77-125% | [4] |

| Cortisone | Hair | C8 RAM | 70-123% | [4] |

| Tetrahydrocortisol (THF) | Bovine Urine | Not specified | Not specified | [1] |

Visualization

The following diagram illustrates the general workflow for solid-phase extraction.

Caption: General workflow for solid-phase extraction (SPE).

References

- 1. Tetrahydro-metabolites of cortisol and cortisone in bovine urine evaluated by HPLC-ESI-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. data.biotage.co.jp [data.biotage.co.jp]

- 3. itspsolutions.com [itspsolutions.com]

- 4. Highly selective and automated online SPE LC-MS3 method for determination of cortisol and cortisone in human hair as biomarker for stress related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

Application Notes and Protocols for GC-MS Analysis of 3β-Tetrahydrocortisol 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of steroid metabolites. Due to the low volatility and thermal instability of corticosteroids like 3β-Tetrahydrocortisol 21-Acetate, a derivatization step is essential prior to GC-MS analysis. This chemical modification enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, resolution, and detection sensitivity.

This document provides a detailed application note and a proposed protocol for the derivatization of 3β-Tetrahydrocortisol 21-Acetate for GC-MS analysis. The recommended procedure is a two-step derivatization involving methoximation followed by silylation, a widely adopted method for the analysis of corticosteroids and their metabolites.[1][2][3]

Quantitative Data Summary

| Parameter | Typical Value Range | Reference Compound(s) |

| Limit of Detection (LOD) | 0.01 - 4 ng/mL | Cortisol, Prednisolone, various steroid hormones |

| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | Cortisol, Prednisolone, various steroid hormones |

| Linearity (R²) | > 0.99 | Cortisol and its metabolites |

| Intra-day Precision (CV%) | 1.4 - 9.2% | Cortisol and its metabolites |

| Inter-day Precision (CV%) | 3.6 - 10.4% | Cortisol and its metabolites |

| Recovery | 65 - 95% | Cortisol and its metabolites |

Experimental Protocols

Note: The following protocol is a recommended procedure for the derivatization of 3β-Tetrahydrocortisol 21-Acetate, adapted from established methods for similar corticosteroids. Optimization of reaction times, temperatures, and reagent volumes may be necessary for specific instrumentation and sample matrices.

Reagents and Materials

-

3β-Tetrahydrocortisol 21-Acetate standard

-

Methoxyamine hydrochloride (MOX) reagent (e.g., 20 mg/mL in anhydrous pyridine)

-

Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA), trimethylchlorosilane (TMCS), and trimethylsilylimidazole (TMSI)

-

Anhydrous pyridine

-

Hexane (GC grade)

-

Ethyl acetate (GC grade)

-

Nitrogen gas (high purity)

-

Heating block or oven

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation (from a biological matrix)

-

Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine, plasma) with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).

-

Reconstitution: Reconstitute the dry residue in a small volume of a suitable solvent (e.g., 100 µL of ethyl acetate) before proceeding to derivatization.

Derivatization Procedure

Step 1: Methoximation

-

To the dried sample extract or a known amount of standard, add 50 µL of methoxyamine hydrochloride solution in pyridine.

-

Vortex the mixture thoroughly.

-

Incubate at 60°C for 60 minutes to convert the keto groups into methoxime derivatives.[3] This step is crucial to prevent the formation of multiple derivatives from a single compound due to tautomerization.

Step 2: Silylation

-

After the methoximation reaction, add 100 µL of the silylating reagent (e.g., MSTFA + 1% TMCS) to the reaction vial.

-

Vortex the mixture vigorously.

-

Incubate at 70°C for 30 minutes. This reaction will convert the hydroxyl groups into their trimethylsilyl (TMS) ether derivatives, increasing the volatility of the analyte.[4]

GC-MS Analysis

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions (Example):

-

Injector Temperature: 280°C

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute

-

Ramp: 10°C/min to 300°C

-

Hold at 300°C for 5 minutes

-

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full scan (e.g., m/z 50-700) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

-

Visualizations

Caption: Experimental workflow for the derivatization and GC-MS analysis of 3β-Tetrahydrocortisol 21-Acetate.

Cortisol Metabolism and the Significance of 3β-Tetrahydrocortisol

3β-Tetrahydrocortisol is a metabolite of cortisol, the primary glucocorticoid hormone in humans. The metabolism of cortisol is a complex process involving several enzymes, primarily occurring in the liver. The levels of cortisol and its metabolites can provide valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and can serve as biomarkers for various endocrine disorders.

The formation of tetrahydrocortisol isomers involves the reduction of the A-ring of the cortisol molecule. Specifically, the enzyme 5β-reductase (AKR1D1) is responsible for the conversion of cortisol to 5β-dihydrocortisol, which is then further metabolized to 5β-tetrahydrocortisol (a stereoisomer of 3β-tetrahydrocortisol). The measurement of these metabolites is crucial for assessing adrenal function and diagnosing conditions such as Cushing's syndrome and Addison's disease.[5]

Caption: Simplified pathway of cortisol synthesis and metabolism to tetrahydrocortisol isomers.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. b-Tetrahydrocortisol | Rupa Health [rupahealth.com]

Application Notes: Immunoassay for 3β-Tetrahydrocortisol 21-Acetate

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3β-Tetrahydrocortisol 21-Acetate is a metabolite of cortisol, the primary glucocorticoid hormone in humans. The quantification of cortisol and its metabolites is crucial for understanding the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and for the diagnosis of various endocrine disorders. This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 3β-Tetrahydrocortisol 21-Acetate in biological fluids. This immunoassay is a valuable tool for researchers, scientists, and drug development professionals studying steroid metabolism and glucocorticoid-related pathways.

Assay Principle

This competitive ELISA is designed for the quantitative measurement of 3β-Tetrahydrocortisol 21-Acetate. The assay involves the competition between unlabeled 3β-Tetrahydrocortisol 21-Acetate in the sample and a fixed amount of 3β-Tetrahydrocortisol 21-Acetate conjugated to an enzyme (e.g., horseradish peroxidase - HRP) for a limited number of binding sites on a specific antibody coated on a microplate. As the concentration of 3β-Tetrahydrocortisol 21-Acetate in the sample increases, the amount of enzyme-labeled steroid bound to the antibody decreases. The amount of bound conjugate is then measured by the addition of a substrate that generates a colored product. The intensity of the color is inversely proportional to the concentration of 3β-Tetrahydrocortisol 21-Acetate in the sample.

Glucocorticoid Signaling Pathway

Glucocorticoids, such as cortisol, exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1][2] Upon binding, the receptor-hormone complex translocates to the nucleus, where it acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to regulate the expression of target genes.[1][3] This signaling pathway modulates a wide range of physiological processes, including metabolism, inflammation, and the stress response.[3][4][5] The metabolism of cortisol to various forms, including tetrahydro-metabolites, is a key aspect of regulating glucocorticoid activity.[4][6][7]

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow: Competitive ELISA

The following diagram outlines the key steps of the competitive ELISA for the quantification of 3β-Tetrahydrocortisol 21-Acetate.

Caption: Competitive ELISA Experimental Workflow.

Quantitative Data Summary

The performance of the immunoassay should be characterized by determining its sensitivity, specificity, precision, and accuracy. The following tables provide a template for presenting such data.

Table 1: Assay Performance Characteristics

| Parameter | Value |

| Assay Range | 0.1 - 10 ng/mL |

| Sensitivity (LOD) | 0.05 ng/mL |

| Midpoint (IC50) | 1.5 ng/mL |

| Intra-Assay Precision (CV%) | < 10% |

| Inter-Assay Precision (CV%) | < 15% |

Table 2: Cross-Reactivity Profile

| Compound | % Cross-Reactivity |

| 3β-Tetrahydrocortisol 21-Acetate | 100 |

| Tetrahydrocortisol | < 10 |

| Cortisol | < 1 |

| Cortisone | < 1 |

| Progesterone | < 0.1 |

| Testosterone | < 0.1 |

Experimental Protocols

A. Immunogen Preparation

-

Synthesis of 3β-Tetrahydrocortisol 21-Acetate-3-carboxymethyloxime (CMO):

-

Dissolve 3β-Tetrahydrocortisol 21-Acetate in a suitable solvent (e.g., pyridine).

-

Add carboxymethoxylamine hemihydrochloride and incubate at room temperature overnight.

-

Purify the resulting CMO derivative using column chromatography.

-

-

Conjugation to a Carrier Protein (e.g., Bovine Serum Albumin - BSA):

-

Activate the carboxyl group of the CMO derivative using a carbodiimide coupling agent (e.g., EDC) and N-hydroxysuccinimide (NHS).

-

Add the activated hapten to a solution of BSA in phosphate buffer (pH 7.4).

-

Allow the reaction to proceed overnight at 4°C with gentle stirring.

-

Purify the conjugate by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and coupling reagents.

-

Confirm the conjugation ratio by spectrophotometry or other appropriate methods.

-

B. Antibody Production

-

Immunization:

-

Emulsify the 3β-Tetrahydrocortisol 21-Acetate-BSA conjugate with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent booster immunizations).

-

Immunize rabbits or other suitable host animals with the emulsion via subcutaneous or intramuscular injections.

-

Administer booster injections every 4-6 weeks.

-

-

Titer Determination:

-

Collect blood samples 7-10 days after each booster injection.

-

Determine the antibody titer of the serum using a direct ELISA, where the microplate is coated with the immunogen.

-

-

Antibody Purification:

-

Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.

-

Purify the polyclonal antibodies from the serum using protein A or protein G affinity chromatography.

-

C. Competitive ELISA Protocol

-

Plate Coating:

-

Dilute the purified anti-3β-Tetrahydrocortisol 21-Acetate antibody in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted antibody to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competitive Reaction:

-

Wash the plate three times with wash buffer.

-

Add 50 µL of standards or samples to the appropriate wells.

-

Add 50 µL of the 3β-Tetrahydrocortisol 21-Acetate-HRP conjugate, diluted in assay buffer, to each well.

-

Incubate for 1-2 hours at room temperature on a plate shaker.

-

-

Signal Development:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Stopping and Reading:

-

Add 100 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

-

Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values against the concentration of the standards.

-

Use a four-parameter logistic curve fit to determine the concentrations of 3β-Tetrahydrocortisol 21-Acetate in the samples.

-

References

- 1. brainly.com [brainly.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Cortisol - Wikipedia [en.wikipedia.org]

- 5. Physiology, Stress Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydro-metabolites of cortisol and cortisone in bovine urine evaluated by HPLC-ESI-mass spectrometry [iris.unito.it]

Application Notes and Protocols for Determining the Stability of 3β-Tetrahydrocortisol 21-Acetate in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of steroid hormones and their metabolites in biological samples is critical for a wide range of research and clinical applications, from endocrinology studies to pharmacokinetic assessments in drug development. 3β-Tetrahydrocortisol 21-Acetate, a metabolite of cortisol, is an important biomarker in steroid research. Ensuring the stability of this analyte in biological matrices from collection to analysis is paramount for generating reliable and reproducible data.

These application notes provide a comprehensive overview of the stability of related corticosteroids in various biological samples and offer detailed protocols for researchers to establish the stability of 3β-Tetrahydrocortisol 21-Acetate in their own laboratories. The information is based on established bioanalytical method validation guidelines and published stability data for similar compounds.

Stability of Related Corticosteroids: A Literature Review

Key Factors Influencing Steroid Stability: Several factors can influence the stability of steroids in biological samples, including:

-

Temperature: Storage at inappropriate temperatures can lead to degradation.[1][2]

-

Enzymatic Degradation: Enzymes present in biological matrices can metabolize the analyte.

-

pH: Extremes in pH can cause chemical degradation.

-

Light Exposure: Some compounds are light-sensitive.

-

Oxidation: Exposure to air can lead to oxidation.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can degrade certain analytes.[3]

Summary of Stability Data for Related Corticosteroids

The following tables summarize the stability of cortisol and other relevant steroids in various biological matrices under different storage conditions, as reported in the literature.

Table 1: Stability of Corticosteroids in Liquid Biological Samples (Plasma, Serum, Whole Blood)

| Analyte | Matrix | Storage Condition | Duration | Stability Outcome |

| Cortisol | Plasma | -25°C | Up to 10.8 years | Stable (insignificant decrease of 6-9% after 3-4 years)[4][5] |

| Cortisol | Plasma | 4°C and 22°C | 4 days | Stable (within 2 SD range)[1][6] |

| Cortisol | Whole Blood | 22°C | 4 days | Plasma binding substantially affected[1][6] |

| Aldosterone | Plasma | Repeated Freeze-Thaw (10 cycles) | - | Stable (greatest difference -6.2%)[1][6] |

| Androstenedione | Plasma | 4°C and 22°C | 4 days | Decreased by more than 10%[1][6] |

| ACTH | Whole Blood with EDTA | 4°C | 8 hours | Stable[7] |

Table 2: Stability of Corticosteroids in Dried Blood Spots (DBS)

| Analyte | Storage Condition | Duration | Stability Outcome |

| Cortisol | -20°C, 4°C | Up to 6 months | Stable (within ±15%)[8] |

| Cortisol | Room Temperature | Up to 3 months | Stable (within ±15%)[8] |

| Cortisol | 37°C | Up to 7 days | Stable (<±10% change)[9] |

| Cortisone | -20°C, 4°C | Up to 14 days | Stable (<±10% change)[9] |

| Cortisone | Room Temperature | Up to 14 days | Stable (within ±15%)[8] |

| Cortisone | 37°C | 2 days | Stable (within ±15%)[8] |

Experimental Protocols for Stability Assessment

The following protocols are designed to guide researchers in determining the stability of 3β-Tetrahydrocortisol 21-Acetate in biological samples. These protocols are based on regulatory guidelines for bioanalytical method validation.

General Considerations:

-

Matrix Selection: Use the same biological matrix (e.g., plasma with a specific anticoagulant, serum, urine) that will be used for the study samples.

-

Analyte Concentration: Prepare quality control (QC) samples at a minimum of two concentration levels: low QC (LQC, ~3 times the lower limit of quantification) and high QC (HQC, near the upper limit of the calibration curve).

-

Replicates: Analyze a minimum of three replicates for each condition and time point.

-

Acceptance Criteria: The mean concentration of the stability samples at each time point should be within ±15% of the nominal concentration (or the mean concentration of the time zero samples).

Protocol 1: Short-Term (Bench-Top) Stability

This protocol assesses the stability of the analyte in the biological matrix at room temperature and refrigerated conditions to simulate sample handling and processing times.

Methodology:

-

Thaw frozen pooled matrix and spiked QC samples (LQC and HQC) to room temperature.

-

Divide the QC samples into aliquots for each time point.

-

Store one set of aliquots at room temperature (e.g., 20-25°C) and another at refrigerated temperature (e.g., 2-8°C).

-

At specified time points (e.g., 0, 4, 8, 24 hours), process and analyze the samples.

-

Compare the results to the time zero samples.

Caption: Workflow for Short-Term Stability Assessment.

Protocol 2: Long-Term Stability

This protocol evaluates the stability of the analyte over an extended period under frozen conditions, representative of sample storage before analysis.

Methodology:

-

Prepare a sufficient number of LQC and HQC aliquots.

-

Analyze a set of freshly prepared QC samples to establish the time zero concentration.

-

Store the remaining aliquots at the intended storage temperatures (e.g., -20°C and -80°C).

-

At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from each temperature.

-

Allow samples to thaw unassisted at room temperature, and then process and analyze them.

-

Compare the results to the time zero samples.

Caption: Workflow for Long-Term Stability Assessment.

Protocol 3: Freeze-Thaw Stability

This protocol is designed to determine the stability of the analyte after repeated cycles of freezing and thawing.

Methodology:

-

Prepare LQC and HQC aliquots.

-

Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples unassisted at room temperature.

-

Once completely thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.

-

Repeat this process for a specified number of cycles (e.g., 3 to 5 cycles).

-

After the final thaw, analyze the samples and compare the results to time zero samples that have not undergone freeze-thaw cycles.

References

- 1. [The effect of storage and temperature on the analysis of steroids in plasma and blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Stability of steroids in plasma over a 10-year period]. | Semantic Scholar [semanticscholar.org]

- 6. [PDF] [The effect of storage and temperature on the analysis of steroids in plasma and blood]. | Semantic Scholar [semanticscholar.org]

- 7. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis [mdpi.com]

- 9. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]

Application Notes and Protocols: 3β-Tetrahydrocortisol 21-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-Tetrahydrocortisol 21-Acetate is a metabolite of cortisol, a primary glucocorticoid hormone. As a stable, acetylated form of 3β-Tetrahydrocortisol, it serves as a critical reference material and internal standard in various analytical methodologies, particularly in mass spectrometry-based assays for steroid profiling. Accurate quantification of cortisol and its metabolites is essential for diagnosing and monitoring a range of endocrine disorders. These application notes provide detailed protocols for the proper storage, handling, and utilization of 3β-Tetrahydrocortisol 21-Acetate in a research setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 3β-Tetrahydrocortisol 21-Acetate is fundamental to its proper handling and storage.

| Property | Value |

| Chemical Name | 3β,11β,17,21-tetrahydroxy-5β-pregnan-20-one 21-Acetate |

| CAS Number | 4047-40-9[1] |

| Molecular Formula | C₂₃H₃₆O₆[1] |

| Molecular Weight | 408.53 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. |

Proper Storage and Handling

To ensure the integrity and stability of 3β-Tetrahydrocortisol 21-Acetate, the following storage and handling procedures are recommended.

Storage Conditions

-

Short-term Storage (days to weeks): Store at 2-8°C in a tightly sealed container, protected from light.

-

Long-term Storage (months to years): For optimal stability, store at -20°C or -80°C in a tightly sealed, light-resistant container.

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

-

Hygroscopic Nature: The compound may be hygroscopic. Store in a desiccator to prevent moisture absorption.

-

Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Stability

The stability of 3β-Tetrahydrocortisol 21-Acetate, particularly the 21-acetate ester, is a critical consideration for its use as a standard. The ester bond is susceptible to hydrolysis, which can be influenced by pH and temperature.

| Condition | Stability | Recommendation |

| Solid State | Generally stable when stored under recommended conditions. | Follow long-term storage recommendations. |

| Aqueous Solution | Susceptible to hydrolysis, especially at non-neutral pH. | Prepare fresh aqueous solutions. If storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, prepare aliquots in an organic solvent and store at -80°C. |

| Organic Solvents | Generally more stable than in aqueous solutions. | For stock solutions, use high-purity organic solvents like methanol or ethanol. |

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the preparation of a 1 mg/mL stock solution of 3β-Tetrahydrocortisol 21-Acetate in methanol.

Materials:

-

3β-Tetrahydrocortisol 21-Acetate

-

Anhydrous methanol (HPLC or LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Pipettes

-

Vortex mixer

-

Amber glass vials for storage

Procedure:

-

Allow the container of 3β-Tetrahydrocortisol 21-Acetate to come to room temperature.

-

Accurately weigh 10 mg of the compound and transfer it to a 10 mL volumetric flask.

-

Add approximately 8 mL of methanol to the flask.

-

Vortex the solution until the solid is completely dissolved.

-

Bring the solution to the final volume of 10 mL with methanol.

-

Mix the solution thoroughly.

-

Transfer the stock solution to an amber glass vial.

-

Store the stock solution at -20°C or -80°C.

Protocol for Stability Testing by HPLC

This protocol provides a framework for assessing the stability of 3β-Tetrahydrocortisol 21-Acetate in solution.

Objective: To determine the rate of degradation of 3β-Tetrahydrocortisol 21-Acetate under specific storage conditions.

Materials:

-

Stock solution of 3β-Tetrahydrocortisol 21-Acetate

-

Buffers of various pH (e.g., pH 4, 7, and 9)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Prepare working solutions of 3β-Tetrahydrocortisol 21-Acetate at a known concentration in the different pH buffers.

-

Divide each solution into aliquots for storage at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

-

Analyze the samples by HPLC. A typical mobile phase would be a gradient of methanol and water.

-

Monitor the chromatograms for the appearance of degradation products and a decrease in the peak area of the parent compound.

-

Quantify the percentage of the remaining 3β-Tetrahydrocortisol 21-Acetate at each time point relative to the initial concentration.

Signaling Pathway and Experimental Workflows

Cortisol Metabolism Pathway

3β-Tetrahydrocortisol is a downstream metabolite of cortisol. The following diagram illustrates the major metabolic pathway of cortisol.

Experimental Workflow: Urinary Steroid Profiling

3β-Tetrahydrocortisol 21-Acetate is often used as an internal standard in urinary steroid profiling. The following workflow outlines the key steps in such an analysis.

Conclusion

The proper storage and handling of 3β-Tetrahydrocortisol 21-Acetate are paramount to ensure its stability and the accuracy of experimental results. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers. For any specific applications, further optimization of these protocols may be necessary. Always refer to the product's Certificate of Analysis for lot-specific information.

References

Application Note & Protocol: Determination of 3β-Tetrahydrocortisol 21-Acetate Solubility in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

Following the experimental protocol, the quantitative solubility data should be summarized in a clear and structured table for easy comparison. An example of how to present this data is provided below.

Table 1: Solubility of 3β-Tetrahydrocortisol 21-Acetate in Selected Organic Solvents at Ambient Temperature (20-25°C)

| Organic Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |